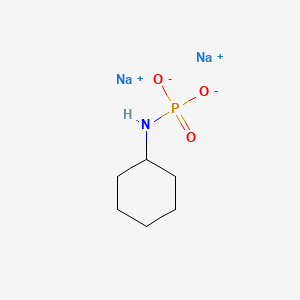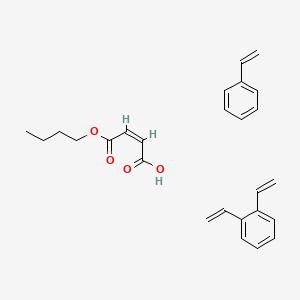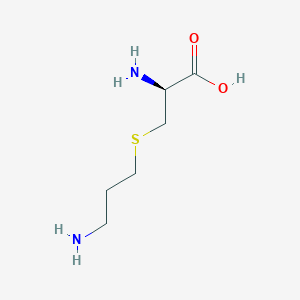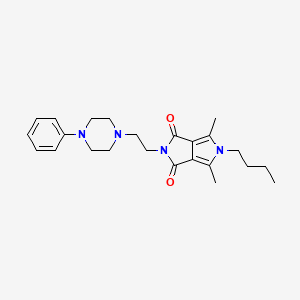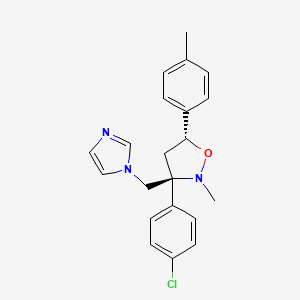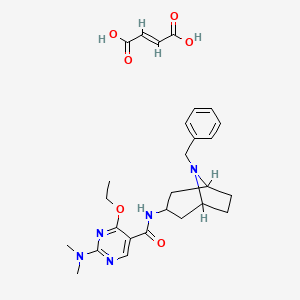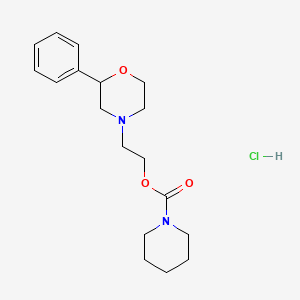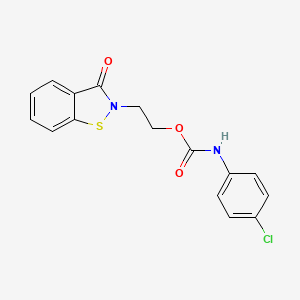
2(1H)-Pyridinone, 3-benzoyl-1-ethyl-6-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 2(1H)-Pyridinone, 3-benzoyl-1-éthyl-6-méthyl- est un composé organique hétérocyclique. Les composés de cette classe sont connus pour leurs diverses activités biologiques et sont souvent utilisés en chimie médicinale pour le développement de médicaments.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 2(1H)-Pyridinone, 3-benzoyl-1-éthyl-6-méthyl- implique généralement les étapes suivantes :
Formation du cycle pyridinone : Cela peut être réalisé par des réactions de cyclisation impliquant des précurseurs appropriés.
Introduction du groupe benzoyle : Le groupe benzoyle peut être introduit par acylation de Friedel-Crafts en utilisant du chlorure de benzoyle et un catalyseur acide de Lewis.
Éthylation et méthylation : Les réactions d’alkylation utilisant des halogénoalcanes éthyliques et méthyliques en présence d’une base peuvent introduire les groupes éthyle et méthyle.
Méthodes de production industrielle
Les méthodes de production industrielle peuvent impliquer des versions optimisées des voies de synthèse ci-dessus, en mettant l’accent sur la maximisation du rendement et de la pureté tout en minimisant les coûts et l’impact environnemental. La chimie en écoulement continu et les procédés catalytiques sont souvent utilisés en milieu industriel.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau du groupe méthyle, formant les cétones ou les acides carboxyliques correspondants.
Réduction : Les réactions de réduction peuvent cibler le groupe carbonyle dans la partie benzoyle, formant potentiellement des alcools.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium sont souvent utilisés.
Substitution : Des réactifs comme les halogénoalcanes et les nucléophiles (par exemple, les amines, les thiols) sont utilisés en conditions basiques ou acides.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools.
4. Applications de la recherche scientifique
Chimie
En chimie, la 2(1H)-Pyridinone, 3-benzoyl-1-éthyl-6-méthyl- peut être utilisée comme un bloc de construction pour la synthèse de molécules plus complexes.
Biologie
Le composé peut présenter une activité biologique, telle que des propriétés antimicrobiennes ou anticancéreuses. Il peut être utilisé dans le développement de nouveaux produits pharmaceutiques ou comme composé chef de file dans la découverte de médicaments.
Médecine
En médecine, les dérivés de la 2(1H)-Pyridinone, 3-benzoyl-1-éthyl-6-méthyl- peuvent être étudiés pour leur potentiel thérapeutique. Ils pourraient servir de candidats pour traiter diverses maladies, selon leur activité biologique.
Industrie
Dans le secteur industriel, le composé peut être utilisé dans la production de produits chimiques de spécialité, de produits agrochimiques ou comme intermédiaire dans la synthèse d’autres composés précieux.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2(1H)-Pyridinone, 3-benzoyl-1-ethyl-6-methyl- can be used as a building block for synthesizing more complex molecules
Biology
The compound may exhibit biological activity, such as antimicrobial or anticancer properties. It can be used in the development of new pharmaceuticals or as a lead compound in drug discovery.
Medicine
In medicine, derivatives of 2(1H)-Pyridinone, 3-benzoyl-1-ethyl-6-methyl- may be investigated for their therapeutic potential. They could serve as candidates for treating various diseases, depending on their biological activity.
Industry
In the industrial sector, the compound may be used in the production of specialty chemicals, agrochemicals, or as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
Le mécanisme d’action de la 2(1H)-Pyridinone, 3-benzoyl-1-éthyl-6-méthyl- dépend de son activité biologique spécifique. Généralement, il peut interagir avec des cibles moléculaires telles que les enzymes ou les récepteurs, modulant leur activité. Les voies impliquées pourraient inclure l’inhibition de l’activité enzymatique, la liaison des récepteurs ou l’interférence avec les processus cellulaires.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2(1H)-Pyridinone, 3-benzoyl-1-éthyl-5-méthyl-
- 2(1H)-Pyridinone, 3-benzoyl-1-éthyl-4-méthyl-
- 2(1H)-Pyridinone, 3-benzoyl-1-éthyl-3-méthyl-
Unicité
Les caractéristiques structurales uniques de la 2(1H)-Pyridinone, 3-benzoyl-1-éthyl-6-méthyl- incluent les positions spécifiques des groupes éthyle et méthyle, qui peuvent influencer sa réactivité et son activité biologique. Comparé à des composés similaires, il peut présenter des propriétés pharmacocinétiques et pharmacodynamiques différentes, ce qui en fait un candidat distinct pour diverses applications.
Propriétés
Numéro CAS |
143572-49-0 |
|---|---|
Formule moléculaire |
C15H15NO2 |
Poids moléculaire |
241.28 g/mol |
Nom IUPAC |
3-benzoyl-1-ethyl-6-methylpyridin-2-one |
InChI |
InChI=1S/C15H15NO2/c1-3-16-11(2)9-10-13(15(16)18)14(17)12-7-5-4-6-8-12/h4-10H,3H2,1-2H3 |
Clé InChI |
NHKPJNBWQHJKHV-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=CC=C(C1=O)C(=O)C2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



